molecular formula C11H13BrO2 B1275589 Tert-butyl 2-bromobenzoate CAS No. 55666-42-7

Tert-butyl 2-bromobenzoate

Cat. No. B1275589
CAS RN: 55666-42-7
M. Wt: 257.12 g/mol
InChI Key: ZELNHJFYEDOWLF-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromobenzoate is a chemical compound that is related to various tert-butyl benzoate derivatives. These derivatives are often used in organic synthesis and can be involved in a variety of chemical reactions, including radical initiations and cyclizations. Although the specific compound this compound is not directly mentioned in the provided papers, the related tert-butyl benzoate compounds and their reactivity can give insights into its chemical behavior.

Synthesis Analysis

The synthesis of tert-butyl benzoate derivatives can involve various methods. For instance, tert-butyl peroxybenzoate (TBPB) has been used as a methyl source and radical initiator for the α-methylation of 1,3-dicarbonyl compounds, providing a route to synthesize α-methyl derivatives . Additionally, tert-butyl aroylperbenzoates have been synthesized and their single-crystal structures analyzed, showing coplanar arrangements of perester and benzophenone carbonyl groups . These methods and structural insights can be relevant to the synthesis and understanding of this compound.

Molecular Structure Analysis

The molecular structure of tert-butyl benzoate derivatives has been studied using techniques such as single-crystal X-ray diffraction. For example, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was characterized and found to crystallize in an orthorhombic lattice, with molecules arranged in a zig-zag manner stabilized by intermolecular interactions . These structural details are crucial for understanding the reactivity and physical properties of these compounds.

Chemical Reactions Analysis

Tert-butyl benzoate derivatives participate in various chemical reactions. Laser flash photolysis of tert-butyl aroylperbenzoates has been used to study the kinetics of singlet and triplet states and the generation of aroylphenyl radicals . These radicals have been observed to react with various quenchers, including double-bond-containing monomers . Additionally, tert-butyl peroxybenzoate has been used to mediate the formation of 3-alkylated quinolines from N-propargylamines via a cascade radical addition/cyclization reaction . These studies demonstrate the potential of tert-butyl benzoate derivatives in radical-mediated synthetic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl benzoate derivatives are influenced by their molecular structure. The crystallographic and thermal studies of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate provide insights into the stability and behavior of these compounds under various conditions . The effect of substituents on the quantum yield of decomposition and the lifetimes of radicals derived from tert-butyl aroylperbenzoates has also been discussed, highlighting the importance of structural factors in determining the properties of these compounds .

Scientific Research Applications

Synthesis Enhancement

Tert-butyl 2-bromobenzoate is involved in the synthesis of various organic compounds. For instance, it reacts with butyllithium in THF at -78°C, followed by immediate addition of DMF, to yield benzaldehyde, which is a key intermediate in many organic syntheses (Kende & Zhong, 1999).

Role in Organic Reactions

This compound serves as a reactant in Fujiwara-Moritani reactions, where it acts as a substitute for benzoquinone. This reaction is essential in coupling processes under homogeneous conditions and is enhanced by using Cu(OAc)2 as a cocatalyst (Liu & Hii, 2011).

Application in Light-Emitting Devices

2-tert-butyl-9,10-bis(bromoaryl)anthracenes, synthesized from this compound, have been used in the development of blue-light-emitting diodes (LEDs). These compounds exhibit high thermal decomposition temperatures and good fluorescence properties, making them suitable for electronic applications (Danel et al., 2002).

Palladium-Catalyzed Coupling

This compound is utilized in palladium-catalyzed coupling reactions to produce alpha-aryl esters. This method has high tolerance for various functionalities and substitution patterns on the aryl halide, making it versatile in organic synthesis (Jørgensen et al., 2002).

Role in Gas Phase Chemistry

In the field of gas-phase chemistry, this compound is used to investigate the substituent effects of the tert-butyl group in isomeric tert-butylbenzoic acids. This research provides insights into the steric effects and resonance hindrance in these compounds (Kulhanek et al., 1999).

Catalysis and Ligand Development

This compound is involved in the transformation of phosphabenzene to triphosphole, a novel reaction facilitated by stable carbenes. This process has implications in the development of ligands for catalysis (Clendenning et al., 2000).

Safety Studies

Tert-butyl peroxybenzoate, related to this compound, has been studied for its safety characteristics in petrochemical industries. Research on its thermal decomposition and the risks of runaway reactions helps in developing safety protocols (Cheng et al., 2008).

Safety and Hazards

Tert-butyl 2-bromobenzoate is classified as a hazardous substance. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or inhalation, it is advised to seek immediate medical attention .

Mechanism of Action

Target of Action

Tert-butyl 2-bromobenzoate is a chemical compound with the molecular formula C11H13BrO2

Mode of Action

Bromobenzoates are often used in organic synthesis as electrophiles in nucleophilic substitution reactions . In such reactions, the bromine atom in the bromobenzoate molecule serves as a good leaving group, allowing the benzoate portion of the molecule to form a bond with a nucleophile.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-bromobenzoate plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond to produce 2-bromobenzoic acid and tert-butyl alcohol. The interaction with esterases is crucial for its metabolic processing and subsequent biochemical effects .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it may impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, it can induce toxic effects, including cellular damage and adverse physiological responses. Studies have identified threshold effects, where the compound’s impact becomes more pronounced beyond a certain dosage level .

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes hydrolysis by esterases to produce 2-bromobenzoic acid and tert-butyl alcohol. These metabolites can further participate in other biochemical reactions, including conjugation and oxidation. The interaction with specific enzymes and cofactors is essential for its metabolic processing and subsequent effects on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it may localize to specific compartments or organelles, influencing its biochemical activity. The distribution of this compound within tissues can vary depending on factors such as tissue type and blood flow .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. The subcellular localization of this compound is crucial for its activity and function within cells .

properties

IUPAC Name

tert-butyl 2-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELNHJFYEDOWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396674
Record name tert-butyl 2-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55666-42-7
Record name tert-Butyl 2-bromobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55666-42-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl 2-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYL 2-BROMOBENZOATE
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Synthesis routes and methods I

Procedure details

A solution of o-bromobenzoic acid (1 g), N, N'-dicyclohexyl carbodiimide (1.129 g), t-butanol (405 mg) and 4-dimethylaminopyridine (61 mg) in dry ether (20 ml) was stirred at room temperature for 18 h. The resulting precipitate was filtered off and the filtrate evaporated to give a colourless solid which was triturated under petroleum ether (40°-600°) (20 ml) and filtered. The filtrate was evaporated to give a pale yellow oil (0,994 g). b.p. 80°-84°/0.35 mmHg.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.129 g
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reactant
Reaction Step One
Quantity
405 mg
Type
reactant
Reaction Step One
Quantity
61 mg
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catalyst
Reaction Step One
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Quantity
20 mL
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solvent
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Name

Synthesis routes and methods II

Procedure details

To a solution of DCC (32.8 g, 159 mmol) in DCM (200 mL, 2 mol) was added 2-bromobenzoic acid (32.0 g, 159 mmol) followed by DMAP (1.8 g, 15 mmol) and t-butyl alcohol (15.2 mL, 159 mmol). The mixture was stirred at room temperature for 16 hours, then filtered. The organic was washed with saturated NaHCO3 (200 mL), saturated aqueous NaCl, dried over MgSO4, filtered and concentrated under reduced pressure to yield compound A as an oil (41.6 g).
Name
Quantity
32.8 g
Type
reactant
Reaction Step One
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Quantity
200 mL
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reactant
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32 g
Type
reactant
Reaction Step One
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15.2 mL
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reactant
Reaction Step Two
Name
Quantity
1.8 g
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catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Bromobenzoic acid (203.2 g, 1011 mmol) was added to a solution of 1.0 M DCC in DCM (1011 mL, 1011 mmol) and cooled at 0° C. DMAP (11.36 g, 93.0 mmol) and t-butyl alcohol (106.3 mL, 1112 mmol) were added and the mixture was stirred at room temperature for 10 minutes, then warmed to room temperature and stirred overnight. The mixture was then filtered, washed with saturated NaHCO3 (200 mL), saturated aqueous NaCl, dried over MgSO4, filtered and concentrated under reduced pressure to yield compound A as a clear oil (168.4 g).
Quantity
203.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1011 mL
Type
reactant
Reaction Step One
Quantity
106.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
11.36 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

To a solution of 2-bromobenzoic acid (8.08 g, 40.2 mmol), DMAP (0.492 g, 8.0 mmol) and t-BuOH (9.3 mL, 80.4 mmol) in dry DCM (300 mL) under argon, was added DCC (9.96 g, 48.2 mmol). The reaction mixture was stirred at room temperature for 20 h. The resulting mixture was filtered and the filtrate was evaporated in vacuo. The crude mixture was dissolved in AcOEt (300 mL) and washed with saturated aqueous NaHCO3 (261), brine and then dried over Na2SO4. After filtration, solvent was evaporated. The crude product was purified by flash chromatography on silica gel (AcOEt/hexane 0→30%) to obtain the title compound.
Quantity
8.08 g
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step One
Name
Quantity
9.96 g
Type
reactant
Reaction Step One
Name
Quantity
0.492 g
Type
catalyst
Reaction Step One
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Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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